4-(4-Fluoro-2-methylphenyl)thiophenol
Description
Overview of Aryl Thioether Derivatives in Contemporary Organic Chemistry
Aryl thioethers, also known as aryl sulfides, are a class of organosulfur compounds characterized by a sulfur atom connected to at least one aryl (aromatic ring) group. This C-S bond is a cornerstone of many synthetic and natural molecules. In contemporary organic chemistry, aryl thioether derivatives are crucial building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgnih.gov Their importance stems from the thioether linkage's ability to influence a molecule's steric and electronic properties, as well as its metabolic stability.
The synthesis of aryl thioethers has been a subject of extensive research, leading to the development of several powerful catalytic cross-coupling reactions. acsgcipr.org Traditional methods, such as the Ullmann condensation, typically involve the copper-promoted reaction of an aryl halide with a thiol. wikipedia.orgunito.it While effective, these reactions often require harsh conditions, including high temperatures. wikipedia.orgmagtech.com.cn More modern approaches, like the Buchwald-Hartwig amination, have been adapted for C-S bond formation using palladium catalysts, which often proceed under milder conditions. acsgcipr.org The choice of catalyst, ligand, and reaction conditions is crucial for the successful synthesis of these compounds. acsgcipr.org
Significance of Fluorinated Aromatic Compounds in Current Chemical Research
The introduction of fluorine atoms into aromatic compounds can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can significantly impact the molecule's reactivity and stability. numberanalytics.com This has made fluorinated aromatic compounds indispensable in various fields of chemical research. numberanalytics.comresearchgate.net
In medicinal chemistry, incorporating fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase lipophilicity, which may improve cell membrane permeability and bioavailability. numberanalytics.comnih.gov Consequently, many successful pharmaceuticals, including anticancer agents and antibiotics, feature fluorinated aromatic moieties. numberanalytics.comresearchgate.net In materials science, the unique properties imparted by fluorine are exploited to create advanced polymers, liquid crystals, and organic light-emitting diodes (OLEDs) with enhanced thermal stability and specific optical properties. numberanalytics.comresearchgate.net The growing importance of these compounds continually drives research into new and efficient fluorination methods. researchgate.net
Contextualization of 4-(4-Fluoro-2-methylphenyl)thiophenol within Biphenyl (B1667301) and Thiophenol Systems
The compound this compound is a member of two important classes of organic molecules: biphenyls and thiophenols. Its structure consists of a thiophenol core where the hydrogen atom at the 4-position is substituted with a 4-fluoro-2-methylphenyl group.
Biphenyl Systems: Biphenyls are compounds containing two phenyl rings linked by a single carbon-carbon bond. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of substituted biphenyls. yonedalabs.commt.comlibretexts.org This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. mt.commychemblog.com The versatility and mild conditions of the Suzuki coupling have made it a cornerstone of modern organic synthesis. yonedalabs.comscirp.org
Thiophenol Systems: Thiophenols are aromatic thiols, analogous to phenols but with a sulfur atom replacing the oxygen in the hydroxyl group. wikipedia.org Thiophenols are generally more acidic than their phenol (B47542) counterparts. wikipedia.org The thiol (-SH) group is highly nucleophilic and can be readily alkylated or participate in various coupling reactions to form thioethers. wikipedia.org It can also be oxidized to form disulfides. The synthesis of thiophenols can be achieved through several routes, including the reduction of sulfonyl chlorides or via copper-catalyzed reactions of aryl halides with a sulfur source. organic-chemistry.orgorgsyn.org
Interactive Data Tables
Below are interactive tables summarizing key information related to the chemical classes discussed.
Table 1: Key Cross-Coupling Reactions Use the search bar to filter reactions by name or metal catalyst.
| Reaction Name | Bond Formed | Key Reactants | Metal Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Organoboron compound, Organohalide | Palladium |
| Ullmann Condensation | C-O, C-N, C-S | Aryl halide, Alcohol/Amine/Thiol | Copper |
| Buchwald-Hartwig Amination | C-N, C-O, C-S | Aryl halide, Amine/Alcohol/Thiol | Palladium |
| Heck Reaction | C-C | Alkene, Organohalide | Palladium |
| Negishi Coupling | C-C | Organozinc compound, Organohalide | Palladium/Nickel |
Table 2: Properties of Functional Groups Use the search bar to filter by functional group.
| Functional Group | General Formula | Key Characteristics |
|---|---|---|
| Aryl Thioether | Ar-S-R | Stable C-S bond, important in pharmaceuticals and materials. acs.org |
| Thiol (Thiophenol) | Ar-SH | Acidic proton, highly nucleophilic sulfur atom. wikipedia.org |
| Fluorine (on Aromatic Ring) | Ar-F | Strongly electron-withdrawing, enhances metabolic stability and lipophilicity. numberanalytics.comnumberanalytics.com |
| Biphenyl | Ar-Ar' | Core structure in liquid crystals, drugs, and ligands. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c1-9-8-11(14)4-7-13(9)10-2-5-12(15)6-3-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKUIXXUDMZIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4 4 Fluoro 2 Methylphenyl Thiophenol
Reaction Kinetics and Thermodynamic Considerations in Aryl Thiol Chemistry
The reactivity of aryl thiols, including 4-(4-Fluoro-2-methylphenyl)thiophenol, is fundamentally governed by the properties of the thiol (-SH) group. The kinetics of reactions involving this group are closely tied to its acidity, represented by its pKₐ value. The thiol group is generally more acidic than the corresponding alcohol, meaning it can be deprotonated more readily to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile, and its concentration at a given pH directly influences the rate of many reactions. nih.govnih.gov The relationship between the acidity of a thiol and its nucleophilic reactivity can often be described by the Brønsted equation, which linearly correlates the rate constant of the reaction with the pKₐ of the thiol. nih.gov For instance, studies on the thiolysis of specific O-arylated diazeniumdiolate prodrugs have shown a clear dependence of the second-order rate constant on the thiol's pKₐ. nih.gov
Thermodynamically, many reactions involving thiols, such as thiol-disulfide exchange, are favorable. nih.govresearchgate.net However, the reaction will only proceed if the activation energy for the transition state can be overcome. nih.gov Factors influencing the thermodynamics and kinetics include the local electrostatic environment, molecular strain, and entropy. nih.govresearchgate.net For this compound, the electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKₐ) of the thiol group compared to an unsubstituted thiophenol, thereby enhancing the formation of the nucleophilic thiolate anion at a given pH. Conversely, the electron-donating methyl group would have a slight opposing effect.
The table below illustrates the relationship between thiol acidity and reaction rates for the thiolysis of an example compound, demonstrating a general principle applicable to aryl thiol chemistry.
Table 1: Illustrative Brønsted Relationship for Thiolysis Reactions Dependence of nucleophilic rate constants (kRS⁻) and apparent second-order rate constants at pH 7.4 (k₂⁰) on the pKₐ of various thiols for the thiolysis of a model compound at 30 °C. Data is illustrative of general trends.
| Thiol | pKₐ | log kRS⁻ | log k₂⁰ |
|---|---|---|---|
| L-glutathione | 8.80 | 0.81 | -1.13 |
| L-cysteine | 8.35 | 0.35 | -1.14 |
| DL-homocysteine | 8.87 | 0.82 | -1.20 |
| 1-propanethiol | 10.5 | 1.54 | -1.80 |
| 2-mercaptoethanol (B42355) | 9.52 | 1.16 | -1.50 |
| Sodium thioglycolate | 10.2 | 1.41 | -1.63 |
Data derived from studies on O²-(2,4-dinitrophenyl) 1-[(2E)-2-(N-methyl-N-nitrosoamino)ethyl]diazen-1-ium-1,2-diolate. nih.gov
Elucidation of Catalytic Cycles in C-S Coupling
Carbon-sulfur (C-S) cross-coupling reactions are a powerful method for synthesizing aryl sulfides, and they typically proceed via a catalytic cycle involving a transition metal, most commonly palladium or nickel. researchgate.netresearchgate.net The reaction couples an aryl halide or triflate with a thiol. researchgate.netrsc.org For a thiol like this compound, the general catalytic cycle can be described by three fundamental steps. researchgate.netacs.orgyoutube.com
Oxidative Addition : The cycle begins with the active, low-valent metal catalyst (e.g., Pd(0)) inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a high-valent organometallic complex (Ar-Pd(II)-X). researchgate.netyoutube.com
Ligand Exchange/Transmetalation : The thiol, typically deprotonated by a base to form the more nucleophilic thiolate (Ar'S⁻), coordinates to the metal center. researchgate.netnih.gov This step involves the displacement of the halide ligand (X) by the thiolate, forming an intermediate complex of the type [Ar-Pd(II)-SAr']. acs.org
Reductive Elimination : This is the final, bond-forming step. The aryl and thiolate ligands couple, forming the aryl sulfide (B99878) product (Ar-S-Ar'). researchgate.netyoutube.com Simultaneously, the metal catalyst is reduced back to its initial low-valent state (e.g., Pd(0)), allowing it to re-enter the catalytic cycle. youtube.com
The specific nature of the catalyst, ligands, base, and solvent significantly influences the efficiency of the cycle. researchgate.netresearchgate.net Detailed mechanistic studies on related systems have shown that the resting state of the catalyst—the most stable species during the reaction—can sometimes lie off the main catalytic cycle, and understanding its identity is key to optimizing the reaction. acs.orgnih.gov For example, in some palladium-catalyzed systems, a palladium bis-thiolate complex, [Pd(L)(SR)₂], has been identified as the resting state. acs.org
Table 2: Key Steps in a Typical Palladium-Catalyzed C-S Coupling Cycle
| Step | Reactants | Product | Description |
|---|---|---|---|
| Oxidative Addition | Pd(0) + Ar-X | Ar-Pd(II)-X | The catalyst inserts into the aryl halide bond, increasing its oxidation state. researchgate.net |
| Ligand Exchange | Ar-Pd(II)-X + Ar'S⁻Na⁺ | Ar-Pd(II)-SAr' + NaX | The thiolate anion displaces the halide on the palladium complex. researchgate.net |
| Reductive Elimination | Ar-Pd(II)-SAr' | Ar-S-Ar' + Pd(0) | The desired C-S bond is formed, and the catalyst is regenerated. researchgate.netyoutube.com |
Electron Density and Substituent Effects on Reaction Pathways, including Fluorine's Influence
Substituents on the aromatic rings of both the aryl halide and the aryl thiol play a critical role in modulating reaction pathways by altering electron density. In this compound, the fluorine and methyl groups have opposing electronic effects.
Fluorine's Influence : Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I). mdpi.comstackexchange.com This effect is particularly significant in reactions where a negative charge develops on the aromatic ring, such as in nucleophilic aromatic substitution (SNAr). stackexchange.com In an SNAr reaction, the rate-determining step is the nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex). stackexchange.comacsgcipr.org The powerful inductive effect of fluorine stabilizes this intermediate, lowering the activation energy and accelerating the reaction. stackexchange.com This is why aryl fluorides are often more reactive than other aryl halides in SNAr reactions, despite the C-F bond being very strong. stackexchange.com In the context of this compound, the fluorine on one ring makes that ring more electron-deficient.
Methyl Group's Influence : The methyl group at the ortho position is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density on its attached phenyl ring, which can influence the nucleophilicity of the sulfur atom. The presence of substituents, regardless of their electronic nature, can also exert steric effects that influence reaction rates and pathways. rsc.org
Table 3: Electronic Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Impact on Aromatic Ring |
|---|---|---|---|
| Fluorine (-F) | 4-position | Strong Inductive Withdrawal (-I) | Decreases electron density, activates the ring for nucleophilic attack, stabilizes anionic intermediates. stackexchange.com |
| Methyl (-CH₃) | 2-position | Weak Inductive Donation (+I) | Increases electron density slightly, may sterically hinder adjacent groups. |
| Thiol (-SH) | 1-position | Weakly deactivating | Acts as the primary nucleophilic center after deprotonation. nih.gov |
Intramolecular Dynamics and Conformational Analysis, including Internal Rotation Barriers
The three-dimensional structure and flexibility of this compound are defined by rotations around its single bonds, primarily the C-S bond and the C-C bond linking the two aromatic rings. These rotations are subject to energy barriers arising from steric and electronic interactions.
Conformational Preferences : The relative orientation of the two phenyl rings and the thiol group is determined by a balance of competing factors. Computational and experimental studies on similar substituted biaryls and thiophenols provide insight into these preferences. rsc.orgresearchgate.net The presence of the ortho-methyl group introduces significant steric hindrance, which will create a substantial rotational barrier around the C-C bond connecting the two rings. This will force the rings into a non-planar (twisted) conformation to minimize steric clash.
The energy barriers to these internal rotations determine the rate of interconversion between different conformers at a given temperature. These conformational dynamics can be critical in biological or catalytic systems where a specific molecular shape may be required for binding or reaction.
Table 4: Estimated Conformational Properties of Substituted Aromatic Systems This table provides illustrative data based on studies of related molecules to approximate the conformational behavior of this compound.
| Parameter | Description | Estimated Value/Observation | Rationale/Reference |
|---|---|---|---|
| Inter-ring Dihedral Angle (C-C-C-C) | The twist angle between the two phenyl rings. | Non-planar (likely > 40°) | To minimize steric repulsion from the ortho-methyl group. |
| C-C Rotational Barrier | The energy required to rotate one phenyl ring relative to the other. | Moderately High | Significant steric hindrance from the ortho-substituent. rsc.org |
| C-S Rotational Barrier | The energy required to rotate the -SH group relative to the phenyl ring. | Low to Moderate | Generally lower than inter-ring rotation but influenced by adjacent substituents. rsc.org |
| Solvent Effects | The change in conformer population with solvent polarity. | Significant | The population of conformers with different dipole moments can shift with solvent polarity. rsc.orgnih.gov |
Stability and Reactivity of the Fluorinated Aromatic Moiety under Varied Chemical Conditions (e.g., acidic, basic)
The chemical behavior of this compound is highly dependent on the pH of the environment, which affects both the stability of the fluorinated ring and the reactivity of the thiol group.
Stability of the Fluorinated Moiety : The carbon-fluorine bond is exceptionally strong and generally stable under a wide range of chemical conditions, including acidic and basic media. mdpi.com Fluorinated aromatic compounds are known for their enhanced metabolic stability, a property attributed to the strength of the C-F bond. mdpi.comresearchgate.net Therefore, the 4-fluoro-2-methylphenyl group is expected to be robust and not undergo defluorination under typical acidic or basic conditions used in organic synthesis. However, under very harsh conditions or specific enzymatic actions, C-F bond cleavage can occur.
Reactivity under Basic Conditions : In the presence of a base, the thiol proton is readily abstracted to form the corresponding thiolate anion (ArS⁻). acsgcipr.orgresearchgate.net This anion is a much stronger nucleophile than the neutral thiol. nih.gov Consequently, reactions involving nucleophilic attack by the sulfur atom, such as SN2 substitutions or C-S cross-coupling reactions, are almost always performed in the presence of a base to generate the reactive thiolate species. acsgcipr.org
Reactivity under Acidic Conditions : Under strongly acidic conditions, the thiol group can be protonated. This would diminish its nucleophilicity and inhibit reactions that rely on the lone pairs of the sulfur atom. cas.cn While the C-F bond remains stable, some acid-catalyzed reactions might be possible at other sites on the molecule. For example, some fluorination reactions of other functional groups can be carried out under acidic conditions. rsc.org
Oxidative Conditions : Thiols are susceptible to oxidation. youtube.com Depending on the strength of the oxidizing agent, this compound can be oxidized to a disulfide, or further to sulfenic, sulfinic, and finally to a sulfonic acid (Ar-SO₃H). youtube.com Sulfonic acids are very strong acids and are highly stable. wikipedia.org
Table 5: Reactivity of this compound under Different Conditions
| Condition | Effect on Thiol Group (-SH) | Effect on Fluorinated Ring | Typical Reaction Type |
|---|---|---|---|
| Basic (e.g., NaH, K₂CO₃) | Deprotonation to form highly nucleophilic thiolate (ArS⁻). acsgcipr.org | Stable. | C-S cross-coupling, Nucleophilic substitution (SN2). researchgate.netcas.cn |
| Acidic (e.g., HCl) | Remains protonated; nucleophilicity is reduced. cas.cn | Stable. | Limited reactivity at the thiol; other acid-catalyzed reactions may occur elsewhere. rsc.org |
| Oxidative (e.g., H₂O₂, KMnO₄) | Oxidation to disulfide (Ar-S-S-Ar), sulfinic acid (Ar-SO₂H), or sulfonic acid (Ar-SO₃H). youtube.com | Stable. | Oxidation. |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Fluoro 2 Methylphenyl Thiophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR
Proton and Carbon-13 NMR are fundamental techniques for characterizing organic compounds. The predicted chemical shifts for 4-(4-Fluoro-2-methylphenyl)thiophenol are based on the analysis of similar substituted aromatic systems.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl group protons, and the thiol proton. The coupling patterns (splitting) of the aromatic protons would provide critical information about their substitution pattern. For instance, the protons on the thiophenol ring would likely appear as a set of doublets, while the protons on the 2-methyl-4-fluorophenyl ring would exhibit more complex splitting due to their specific arrangement. The methyl protons would appear as a singlet, and the thiol proton as a broad singlet, the position of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum will display a unique signal for each carbon atom in a different chemical environment. The carbon atoms attached to fluorine will show characteristic splitting due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electron-donating or withdrawing nature of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (Thiophenol Ring) | 7.20 - 7.50 (m) | 125.0 - 135.0 |
| Aromatic Protons (Fluoromethylphenyl Ring) | 6.90 - 7.20 (m) | 115.0 - 140.0 (with C-F coupling) |
| Methyl Protons (-CH₃) | 2.10 - 2.30 (s) | 15.0 - 20.0 |
| Thiol Proton (-SH) | 3.40 - 3.60 (br s) | - |
Note: Predicted values are based on data from related compounds and general substituent effects in NMR spectroscopy. 'm' denotes a multiplet, 's' a singlet, and 'br s' a broad singlet.
Fluorine-19 (¹⁹F) NMR for Fluorinated Moieties
Fluorine-19 NMR is a highly sensitive technique specifically for the analysis of fluorine-containing compounds. For This compound , the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine nucleus and adjacent protons (H-F coupling) can be observed in the ¹H NMR spectrum, providing further structural confirmation. The expected chemical shift for the fluorine atom would be in the typical range for an aryl fluoride. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and establishing the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-spin coupled. This would be instrumental in assigning the protons on each of the aromatic rings by identifying which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Molecular Structure and Dynamics
Infrared (IR) Spectroscopy
The IR spectrum of This compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrational frequencies include:
S-H Stretch: A weak absorption band is anticipated in the region of 2550-2600 cm⁻¹ for the thiol S-H stretching vibration.
C-S Stretch: A band in the region of 600-800 cm⁻¹ can be attributed to the C-S stretching vibration.
Aromatic C-H Stretch: Strong absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.
Aromatic C=C Stretch: Multiple sharp bands in the region of 1450-1600 cm⁻¹ will correspond to the C=C stretching vibrations within the aromatic rings.
C-F Stretch: A strong absorption band in the region of 1100-1250 cm⁻¹ is expected for the C-F stretching vibration.
C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of This compound would also show characteristic bands for the various vibrational modes. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the S-H and C-S stretching vibrations, which can be weak in the IR spectrum, may show more prominent signals in the Raman spectrum. The symmetric vibrations of the aromatic rings are also typically strong in the Raman spectrum. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₁FS), the molecular weight is 218.29 g/mol . researchgate.net In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 218.
The fragmentation of this compound under EI conditions can be predicted to follow pathways characteristic of aromatic thiols and biphenyl (B1667301) compounds. The stability of the aromatic rings suggests that fragmentation will primarily involve the weaker bonds, such as the C-S and S-H bonds. Cleavage of the S-H bond would result in a significant (M-1)⁺ peak at m/z 217. Another likely fragmentation pathway is the loss of the entire thiol group (•SH), leading to a fragment ion at m/z 185.
Further fragmentation could involve the cleavage of the bond between the two phenyl rings. This would be expected to generate ions corresponding to the individual substituted benzene (B151609) rings. For instance, the formation of a [C₇H₆F]⁺ ion (fluorotoluene cation) at m/z 109 and a [C₆H₅S]⁺ ion (thiophenyl cation) at m/z 109 are plausible. The presence of a methyl group on one of the rings could also lead to the loss of a methyl radical (•CH₃), resulting in an (M-15)⁺ peak. The fragmentation of thiophenol itself is known to proceed through the loss of a CS moiety. nih.govresearchgate.net
A summary of the predicted major fragment ions in the mass spectrum of this compound is presented in Table 1.
| m/z | Predicted Fragment Ion | Formula |
|---|---|---|
| 218 | Molecular Ion (M⁺) | [C₁₃H₁₁FS]⁺ |
| 217 | (M-H)⁺ | [C₁₃H₁₀FS]⁺ |
| 185 | (M-SH)⁺ | [C₁₃H₁₀F]⁺ |
| 109 | Fluorotoluene cation / Thiophenyl cation | [C₇H₆F]⁺ / [C₆H₅S]⁺ |
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides insights into the electronic structure and transitions within a molecule. The electronic spectrum of this compound is expected to be dominated by π-π* transitions within the biphenyl system. The substitution pattern, including the fluorine, methyl, and thiol groups, will influence the energies of these transitions.
UV-Visible Absorption:
The UV-Visible absorption spectrum of biphenyl in a non-polar solvent like cyclohexane (B81311) typically shows a strong absorption band around 248-252 nm. omlc.org For substituted biphenyls, the position and intensity of this band can shift. The presence of auxochromes like the thiol (-SH) and methyl (-CH₃) groups, and the fluoro (-F) group, are expected to cause a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths. Studies on chlorinated biphenyls have shown that increasing substitution generally leads to a red shift of the main conjugation band. nih.gov In the case of this compound, the extended conjugation across the two phenyl rings would likely result in a primary absorption band in the 260-280 nm region. A secondary, less intense band, may also be observed at longer wavelengths due to other electronic transitions.
Fluorescence:
Many biphenyl derivatives are known to be fluorescent. nih.gov The fluorescence emission of this compound would originate from the decay of the lowest excited singlet state (S₁) to the ground state (S₀). The emission wavelength is expected to be longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including the emission maximum and quantum yield, will be sensitive to the solvent polarity and the substitution pattern. For instance, various substituted biphenyls exhibit fluorescence emission in the range of 300-500 nm. researchgate.netmdpi.com Given the structure, an emission maximum in the blue region of the spectrum (around 400-450 nm) could be anticipated.
In the absence of direct experimental data, theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption and emission spectra with reasonable accuracy. mdpi.comnih.govrsc.org
A summary of the anticipated electronic spectroscopic data is provided in Table 2.
| Parameter | Anticipated Value/Range | Technique |
|---|---|---|
| UV-Visible Absorption (λmax) | 260 - 280 nm | UV-Visible Spectroscopy |
| Fluorescence Emission (λem) | 400 - 450 nm | Fluorescence Spectroscopy |
Microwave Spectroscopy for Rotational Constants and Conformational Preferences
Microwave spectroscopy is a high-resolution technique used to study the rotational motion of molecules in the gas phase. researchgate.net From the microwave spectrum, precise rotational constants can be determined, which are inversely related to the moments of inertia of the molecule. This information allows for the accurate determination of the molecular geometry and the investigation of conformational isomers.
For this compound, the primary conformational flexibility arises from the dihedral angle between the two phenyl rings and the orientation of the thiol group. It is expected that the molecule is not perfectly planar due to steric hindrance between the ortho-methyl group and the adjacent phenyl ring. This non-planarity will influence the rotational constants.
A study on the related molecule, 4-fluorothiophenol (B130044), using microwave spectroscopy revealed that the molecule is planar in its equilibrium configuration. researchgate.net However, the introduction of the 2-methylphenyl group in this compound significantly alters the steric environment. Computational chemistry methods are often used in conjunction with microwave spectroscopy to predict the structures and rotational constants of different conformers, aiding in the assignment of the experimental spectrum. researchgate.net
The rotational constants (A, B, and C) for different conformers of this compound could be theoretically calculated. The experimental observation and analysis of the microwave spectrum, including the spectra of isotopically substituted species (e.g., ³⁴S), would provide the definitive data to establish the ground-state geometry and the relative energies of any existing conformers.
A hypothetical set of rotational constants for a plausible non-planar conformer is presented in Table 3. These values are illustrative and would need to be confirmed by experimental measurement or high-level theoretical calculations.
| Rotational Constant | Hypothetical Value (GHz) | Significance |
|---|---|---|
| A | ~1.5 - 2.0 | Related to the moment of inertia about the principal axis with the smallest inertia. |
| B | ~0.3 - 0.5 | Related to the moment of inertia about an intermediate principal axis. |
| C | ~0.2 - 0.4 | Related to the moment of inertia about the principal axis with the largest inertia. |
Computational Chemistry and Theoretical Modeling of 4 4 Fluoro 2 Methylphenyl Thiophenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(4-fluoro-2-methylphenyl)thiophenol at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic structure and related properties.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and reactivity of aromatic thiols. For molecules like this compound, DFT calculations, often using hybrid functionals such as B3LYP, provide reliable data on key electronic descriptors. kuleuven.benih.gov
DFT calculations on related fluorinated biphenyl (B1667301) compounds have shown that fluorine substitution significantly alters the electronic distribution and reactivity. nih.gov In the case of this compound, the interplay between the electron-withdrawing fluorine and electron-donating methyl group would finely tune the electronic properties. The calculated HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Table 1: Representative DFT-Calculated Electronic Properties for Substituted Aromatic Thiols (Note: This table presents illustrative data based on studies of analogous compounds to infer properties for this compound. Actual values require specific calculation.)
| Property | Predicted Influence of Substituents | Representative Value Range (for analogs) |
| HOMO Energy | Increased by methyl group, decreased by fluoro group | -5.5 to -6.5 eV |
| LUMO Energy | Minimally affected by methyl, lowered by fluoro group | -0.5 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Narrowed by combined electronic effects | 4.0 to 5.5 eV |
| S-H Bond Dissociation Enthalpy | Modulated by substituent electronic effects | 320 to 340 kJ/mol kuleuven.beresearchgate.net |
| Dipole Moment | Increased by asymmetric substitution | 1.5 to 3.0 D |
Ab Initio Calculations for Molecular Geometries and Energetics
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of theory and can provide benchmark data for geometries and energetics. acs.org For this compound, ab initio calculations are essential for accurately determining the equilibrium geometry, particularly the torsional angle between the two phenyl rings. This dihedral angle is a critical determinant of the extent of π-conjugation between the rings, which in turn affects the electronic properties.
Studies on substituted biphenyls have shown that the ortho-substituent (the methyl group in this case) imparts significant steric hindrance, leading to a non-planar conformation where the two rings are twisted relative to each other. researchgate.net Ab initio calculations can precisely quantify this angle and the associated rotational energy barrier. scilit.com These methods are also used to calculate accurate reaction energies and activation barriers for processes involving the thiophenol moiety. acs.org
Table 2: Illustrative Geometrical Parameters from Ab Initio Calculations for a Twisted Biphenyl System (Note: Values are representative for ortho-substituted biphenyls and serve as an estimation for the target molecule.)
| Parameter | Description | Estimated Value |
| Dihedral Angle (C-C-C-C) | Torsion angle between the two phenyl rings | 45° - 65° |
| C-S Bond Length | Length of the carbon-sulfur bond | ~1.77 Å |
| S-H Bond Length | Length of the sulfur-hydrogen bond | ~1.35 Å |
| C-F Bond Length | Length of the carbon-fluorine bond | ~1.36 Å |
Basis Set Selection and Computational Efficiency Considerations
The choice of basis set is critical for the accuracy and efficiency of both DFT and ab initio calculations. youtube.comnih.gov For molecules containing sulfur and diffuse p-orbitals, such as thiophenols, Pople-style basis sets like 6-311++G(d,p) or 6-311++G(2df,2p) are commonly employed. kuleuven.be The inclusion of diffuse functions ("++" or "aug-") is crucial for accurately describing the lone pairs on the sulfur atom and for modeling anions or weak interactions. chemrxiv.org Polarization functions ("d,p") are necessary to describe the anisotropic nature of bonding in the molecule.
Correlation-consistent basis sets, such as Dunning's cc-pVTZ, are also used, particularly for high-accuracy ab initio calculations. chemrxiv.org However, larger basis sets significantly increase computational cost. youtube.com Therefore, a balance must be struck. Often, a dual-basis approach is used where geometries are optimized with a smaller basis set (e.g., 6-31G(d)) and then single-point energy calculations are performed with a larger, more accurate basis set. nih.gov This strategy provides high-quality energetic data with manageable computational expense.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. youtube.comyoutube.com For this compound, MD simulations are invaluable for exploring its conformational landscape. The primary motion of interest is the rotation around the C-C bond linking the two phenyl rings. scispace.com
By simulating the molecule's trajectory over nanoseconds, MD can map the potential energy surface related to this rotation and identify the most populated conformational states at a given temperature. nih.gov These simulations, which rely on a force field to describe the interatomic forces, can reveal the flexibility of the molecule and the time scales of conformational changes. nih.gov This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules or surfaces.
In Silico Approaches to Mechanistic Predictions and Reaction Pathways
In silico methods are powerful tools for predicting the most likely pathways for chemical reactions. nih.gov For this compound, a key reaction is the deprotonation of the thiol group to form the thiolate anion, which is a potent nucleophile. acs.org
Computational studies can model the reaction coordinates for various transformations. For instance, the nucleophilic attack of the thiolate anion in a Michael-type addition can be investigated. acs.org DFT calculations are used to locate the transition state structures and calculate the activation energies for each potential step. This analysis reveals the kinetic and thermodynamic favorability of different reaction pathways. Studies on similar systems have shown that some DFT functionals can struggle to correctly describe certain intermediates, like carbanions, making the choice of method, such as using range-separated functionals, particularly important for obtaining accurate mechanistic insights. acs.org
Structure-Electronic Property Relationship Prediction and Fluorine Substitution Effects
A central goal of computational modeling is to establish clear structure-property relationships. For this compound, a key relationship is how the specific substitution pattern dictates its electronic properties. acs.org The introduction of a fluorine atom is known to have profound effects, including increasing metabolic stability and altering acidity and lipophilicity in related systems. nih.govescholarship.org
Advanced Applications and Materials Science Perspectives of 4 4 Fluoro 2 Methylphenyl Thiophenol Analogues
Role in Functional Material Design
The unique properties of 4-(4-fluoro-2-methylphenyl)thiophenol and its analogues make them valuable building blocks in the design of functional materials. The interplay between the fluoro and methyl substituents on the aromatic ring influences the electronic characteristics and intermolecular interactions of these compounds, which is crucial for their application in organic electronics, optoelectronics, and the formation of complex polymeric and supramolecular structures. Furthermore, the thiol group provides a robust anchor for the functionalization of nanomaterial surfaces.
Organic Electronics and Optoelectronic Devices
Aryl thiol derivatives are integral to the advancement of organic electronics and optoelectronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic semiconductors used.
Functionalized thiophenols can be used to modify electrode surfaces, such as gold, to tune the work function and improve charge injection or extraction in organic electronic devices. For instance, self-assembled monolayers (SAMs) of fluorinated thiophenols, like 2,3,4,5,6-pentafluorothiophenol (PFBT), have been shown to effectively modify the electronic properties of silver and gold electrodes. nih.gov This modification simplifies device fabrication and can lead to OFETs with performance comparable to those where electrodes are modified in a separate step. nih.gov
In the realm of active semiconductor materials, thiophene-containing compounds, which are structurally related to thiophenols, have demonstrated high charge carrier mobilities. researchgate.net For example, dimethyl-substituted anthradithiophene has been used as a p-type semiconductor in OFETs, exhibiting hole mobilities on the order of 0.1 cm²/V·s. The introduction of perfluorophenyl groups into the anthradithiophene core has been shown to induce n-type transport, highlighting the significant impact of fluorine substitution on the electronic behavior of these materials. wikipedia.org The combination of fluoro and methyl groups in analogues of this compound could, therefore, be used to modulate the charge transport properties in OFETs, potentially leading to ambipolar behavior.
The performance of such devices is critically dependent on factors like the semiconductor film growth conditions and the nature of the gate dielectric surface treatment. wikipedia.org
Table 1: Performance of OFETs based on Functionalized Thiophene (B33073) Analogues
| Semiconductor | Substituent | Transport Type | Carrier Mobility (cm²/V·s) | On/Off Ratio |
| Diperfluorophenyl anthradithiophene | Perfluorophenyl | Ambipolar (n-type) | 6 x 10⁻⁴ | Not specified |
| Diperfluorophenyl anthradithiophene | Perfluorophenyl | Ambipolar (p-type) | 0.05 | Not specified |
| Dimethyl anthradithiophene | Dimethyl | p-type (hole) | ~0.1 | Not specified |
| Thiophene-containing compound 3 | Thiophene | p-type | 0.31 | >10⁶ |
| Pentacene with N2200 interlayer | N/A | p-type | Not specified | >10⁴ |
This table presents data for related thiophene and functionalized aromatic compounds to illustrate the impact of substituents on OFET performance.
Polymeric and Supramolecular Assemblies
Thiophenol derivatives are key monomers for the synthesis of high-performance polymers like poly(phenylene sulfide) (PPS). polyfluoroltd.com PPS is known for its exceptional thermal stability, chemical resistance, and mechanical properties. polyfluoroltd.commdpi.com The synthesis of PPS often involves the reaction of a dihaloaromatic compound with a sulfur source. polyfluoroltd.com The properties of the resulting polymer can be tuned by introducing substituents onto the phenyl ring. For instance, a poly(p-phenylene sulfide) derived from bis(4-bromophenyl) disulfide exhibits a melting temperature of around 280°C. wikipedia.org In contrast, bis(4-fluorophenyl) disulfide is reported to be stable under similar thermolysis conditions, suggesting that the fluoro-substituent can influence the polymerization process and the properties of the final material. wikipedia.org
The thermal properties of PPS and its composites are a key area of research. Unfilled PPS has a glass transition temperature (Tg) of approximately 105.4°C, which can be increased through treatments or the addition of fillers. nih.gov The maximum degradation temperature of PPS is around 526°C, which can be enhanced by incorporating thermally stable fillers like synthetic graphite. sigmaaldrich.com
Table 2: Thermal Properties of Poly(phenylene sulfide) (PPS) and its Analogues
| Polymer | Substituent | Melting Point (°C) | Glass Transition Temperature (°C) | Maximum Degradation Temperature (°C) |
| Poly(p-phenylene sulfide) | None | 280-300 researchgate.net | 150 researchgate.net | 526 sigmaaldrich.com |
| Poly(p-phenylene sulfide) (from BBD) | None | ~280 wikipedia.org | Not specified | Not specified |
| Poly(p-phenylene sulfide)/CF Composite | None | Not specified | 105.4 nih.gov | Not specified |
| Poly-4-[(2-methylphenyl)iminomethyl]phenol | 2-methylphenyl | Not specified | Not specified | Not specified |
| Bis(4-fluorophenyl) disulfide (monomer) | 4-fluoro | Stable (no polymerization) wikipedia.org | Not applicable | Not applicable |
This table compiles thermal data for PPS and related polymers to show the effect of structure on thermal stability.
In the domain of supramolecular chemistry, the non-covalent interactions of thiophenol analogues, such as hydrogen bonding and π-π stacking, are exploited to construct well-defined, self-assembled structures. uh.edunih.gov The self-assembly of thiophene-based polymers, for example, is influenced by the length of alkyl chains and the torsion angle of the thiophene linking group, leading to the formation of ordered microstructures like circular domains. nih.gov These supramolecular assemblies have potential applications in sensors and molecular electronics. mdpi.com The presence of both fluoro and methyl groups in this compound analogues can provide a means to control the directionality and strength of these non-covalent interactions, enabling the design of complex supramolecular architectures.
Surface Functionalization in Nanomaterials
The thiol group of this compound and its analogues provides a strong and reliable anchor for the functionalization of various nanomaterials, including gold nanoparticles (AuNPs) and quantum dots (QDs). capes.gov.brresearchgate.net This surface modification is crucial for tailoring the properties of the nanomaterials for specific applications, such as in biosensors, catalysis, and drug delivery.
Fluorinated thiophenols have been extensively used to create stable self-assembled monolayers (SAMs) on gold surfaces. nih.govrsc.org These SAMs can alter the hydrophobicity and electronic properties of the gold surface. The stability of these SAMs is a critical factor, and it has been shown that the structure of the thiol, including the presence of internal amide groups, can significantly enhance their stability against desorption and exchange. acs.org The use of perfluorinated amphiphilic thiols can lead to the formation of water-soluble gold nanoparticles with a perfluorinated region near the gold surface. rsc.org
In the case of quantum dots, surface modification with fluorinated thiophenols can influence their crystalline size and solubility. csic.es For instance, capping cadmium sulfide (B99878) (CdS) QDs with 4-fluorothiophenol (B130044), 2,3,5,6-tetrafluorothiophenol, or pentafluorothiophenol (B1630374) results in quantum dots with varying crystalline sizes and solubilities in organic solvents. csic.es Such modifications are also critical for the biocompatibility and cellular uptake of QDs for bioimaging applications. researchgate.net The specific substitution pattern of this compound would be expected to impart a unique combination of solubility and electronic perturbation to the functionalized nanomaterials.
Table 3: Impact of Thiol Functionalization on Nanoparticle Properties
| Nanoparticle | Thiol Ligand | Key Finding |
| Gold Nanoparticles (AuNPs) | Perfluorinated amphiphilic thiols | Formation of water-soluble nanoparticles with a hydrophobic monolayer. rsc.org |
| Gold Nanoparticles (AuNPs) | Thiol-modified glucose | Functionalization preserves the structure and efficiency of biomolecules on the surface. capes.gov.br |
| Cadmium Sulfide (CdS) QDs | 4-fluorothiophenol | Capping agent for the synthesis of quantum dots. csic.es |
| Cadmium Sulfide (CdS) QDs | Pentafluorothiophenol | Leads to high solubility in alcohols and enables photocatalytic activity. csic.es |
| CdSe/ZnS QDs | Various organic silanes (thiol-reactive) | Biocompatible modification for cellular internalization. researchgate.net |
Ligand Design in Organometallic Chemistry and Catalysis
The deprotonated form of thiophenols, known as thiolates, are excellent ligands for a wide range of transition metals. The electronic properties of the thiolate ligand, which can be tuned by substituents on the aryl ring, have a profound impact on the structure, reactivity, and catalytic activity of the resulting metal complexes.
Metal Complex Formation and Coordination Chemistry
Thiophenolates readily form stable complexes with various transition metals, including palladium, rhodium, nickel, and copper. nih.govmdpi.comcsic.esrsc.org The coordination chemistry of these complexes is diverse, with the thiolate ligand capable of acting in a terminal or bridging fashion. The bond lengths and angles within these complexes are influenced by the electronic nature of the substituents on the thiophenol. researchgate.netresearchgate.net For example, in rhodium(I) complexes with dithiolato ligands, the coordination environment of the metal is significantly influenced by the chiral fragments of the ligand. mdpi.com
The synthesis of these metal-thiolate complexes can be achieved through various routes, such as the reaction of a metal precursor with the thiol or its corresponding salt. mdpi.com The resulting complexes can serve as well-defined precursors for catalytic applications. For instance, palladium(II) complexes with thiolate-imine-thioether SNS pincer ligands have been synthesized and characterized. csic.es
Table 4: Selected Bond Lengths in Metal-Thiolate Complexes
| Complex | Metal-Sulfur Bond Length (Å) | Metal-Other Atom Bond Length (Å) | Reference |
| Mn(III)-thiolate complex | Not specified | Mn-N(1): 2.152(6), Mn-N(2): 2.155(5), Mn-N(3): 2.126(5) | researchgate.net |
| Rh(0) diene complex | Not specified | Rh-C: 1.43 (avg) | rsc.org |
| Three-coordinate Iron(II) thiolate | Not specified | Fe-N: Varies with ligand size | mdpi.com |
| Palladium(II) thiolate-SNS complex | Pd-S: 2.29-2.35 | Pd-N: 2.08-2.10 | csic.es |
This table provides examples of bond lengths in various metal-thiolate complexes to illustrate structural characteristics.
Chalcogenide Derivatives in Catalytic Processes
Metal complexes derived from thiophenol analogues are highly effective catalysts for a variety of organic transformations. The electronic and steric properties imparted by the fluoro and methyl substituents on the this compound ligand can be used to fine-tune the catalytic activity and selectivity.
Palladium-thiolate complexes have shown excellent catalytic activity in Mizoroki-Heck and Suzuki cross-coupling reactions. nih.govtechnion.ac.il For instance, a palladium(II) complex with a thiolate-imine-thioether ligand demonstrated high reactivity in the Heck reaction with a low catalyst loading. nih.gov In some cases, these complexes can achieve very high turnover numbers and frequencies. technion.ac.il
Nickel-thiolate complexes have emerged as efficient and cost-effective catalysts for photocatalytic hydrogen production. nih.govnih.gov A simple complex formed from a nickel(II) salt and 2-mercaptoethanol (B42355) in water can act as an efficient catalyst for hydrogen evolution when sensitized by a dye. nih.gov The turnover frequency of such catalysts can be exceptionally high, reaching over 100,000 s⁻¹ in some systems. The catalytic activity is dependent on the nature of the photosensitizer and the specific thiolate ligand used. rsc.org
Copper-catalyzed C-S cross-coupling reactions of thiophenols with aryl halides are a fundamental method for the synthesis of diaryl sulfides. rsc.orgnih.govtechnion.ac.il These reactions can often be performed under ligand-free conditions using a simple copper(I) salt as the catalyst. rsc.orgtechnion.ac.il The reaction kinetics are sensitive to the substituents on both the thiophenol and the aryl halide. nih.gov
Table 5: Catalytic Performance of Metal-Thiolate Complexes
| Catalyst Type | Reaction | Key Performance Metric | Value | Reference |
| Palladium Thiolate-SNS Complex | Mizoroki-Heck Cross-Coupling | Yield | Up to 87% | nih.gov |
| Xantphos-ligated Palladium Dithiolate | Heck Coupling | Turnover Number | 6 x 10⁶ | technion.ac.il |
| Xantphos-ligated Palladium Dithiolate | Heck Coupling | Turnover Frequency | 4 x 10⁵ h⁻¹ | technion.ac.il |
| Nickel-Thiolate Complex | Photocatalytic Hydrogen Production | Quantum Efficiency | 24.5% at 460 nm | nih.gov |
| Ni(P(Ph)₂N(Ph))₂₂ | Electrocatalytic Hydrogen Production | Turnover Frequency | 106,000 s⁻¹ | |
| Corrole-Chelated Nickel Complex | Hydrogen Evolution Reaction | Turnover Frequency | Thousands of turnovers per second | |
| Copper(I) Iodide | C-S Cross-Coupling | Yield | Good to excellent | nih.govtechnion.ac.il |
Intermediate in the Synthesis of Complex Organic Molecules
The strategic importance of this compound and its analogues in synthetic chemistry stems from their utility as versatile intermediates. The presence of a reactive thiol group, combined with a fluorinated and methylated biphenyl-like core, provides a unique platform for constructing more elaborate molecular architectures.
Precursor in Multistep Organic Synthesis Pathways
Analogues of this compound serve as fundamental starting materials in various multistep synthetic sequences. The synthesis of these thiophenols is itself a critical preliminary step. For instance, a common route to a related compound, 4-fluorothiophenol, involves the reduction of 4-fluorobenzenesulfochloride. google.com This process can be carried out as a one-pot synthesis where 4-fluorobenzenesulfochloride is converted to a 4-fluorobenzenesulfinic acid sodium salt solution, which is then reduced to 4,4′-difluorodiphenyldisulfide and subsequently reacted with sodium borohydride (B1222165) to yield the final 4-fluorothiophenol product. google.com
Once synthesized, these thiophenol derivatives become valuable precursors for subsequent transformations. They are frequently employed in C-S coupling reactions, which are fundamental for creating aryl sulfides. organic-chemistry.org A general synthetic pathway might involve the initial preparation of the substituted thiophenol, followed by a copper-catalyzed coupling reaction with an aryl iodide to produce a diaryl sulfide. Such methods are tolerant of various functional groups, including fluoro and hydroxyl groups, making them highly adaptable for building complex molecules. organic-chemistry.org
Building Block for Advanced Chemical Scaffolds (e.g., Heterocycles, Biphenyls)
The unique structure of this compound analogues makes them ideal building blocks for advanced chemical scaffolds that are central to materials science and medicinal chemistry.
Heterocycles: Thiophenols are well-established precursors for a wide array of sulfur-containing heterocycles. One notable application is in the synthesis of thiopyran-4-ones. In these reactions, a thiophenol can be reacted with a compound like phenylpropiolate, leading to the formation of a substituted cinnamate (B1238496) which then undergoes ring closure to yield the heterocyclic core. nih.gov Another powerful tool in this context is Lawesson's reagent, which is widely used for the thionation of carbonyls and can facilitate the synthesis of sulfur-containing heterocycles such as 1,3-thiazines. researchgate.net Furthermore, thiophenols are integral to the synthesis of thiophenes, which can be achieved through various methods, including the cyclization of 1-mercapto-3-yn-2-ols catalyzed by palladium iodide. organic-chemistry.org
Biphenyls: The biphenyl (B1667301) moiety is a privileged scaffold in many advanced materials. While direct coupling of the thiophenol itself is less common, the foundational aryl rings used to construct it are assembled via powerful coupling reactions. The synthesis of substituted biphenyls, such as 4,4'-dimethyl-1,1'-biphenyl, often involves the coupling of Grignard reagents derived from aryl halides (e.g., (4-methylphenyl)magnesium bromide from 4-bromotoluene) in the presence of a metal halide catalyst. orgsyn.org This general strategy can be adapted to create the 4-fluoro-2-methylphenyl-phenyl core of the title compound's analogues, which can then be further functionalized.
Structure-Activity/Property Relationship Studies in Non-Clinical Contexts
Understanding the relationship between the molecular structure of this compound analogues and their resulting properties is crucial for designing new materials with tailored functionalities. The specific placement of substituents like fluorine and methyl groups allows for the fine-tuning of electronic and steric characteristics.
Elucidating Electronic and Steric Effects on Performance and Reactivity
The performance and reactivity of these compounds are heavily influenced by the electronic and steric effects of their substituents.
Electronic Effects: The fluorine atom at the 4-position of the phenyl ring is a strongly electronegative element. This exerts a powerful electron-withdrawing inductive effect, which can lower the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This modulation is critical in the design of organic semiconductors for electronic devices. rsc.orgmdpi.com The thiol (-SH) group and the methyl (-CH₃) group, conversely, are generally considered electron-donating, creating a complex electronic landscape across the molecule that dictates its reactivity in processes like electrophilic aromatic substitution or its coordination to metal centers.
Steric Effects: The methyl group at the 2-position introduces significant steric hindrance. This bulkiness can influence the molecule's preferred conformation, affecting crystal packing and intermolecular interactions. In synthesis, this steric hindrance can direct the regioselectivity of reactions, favoring attack at less hindered positions. In structure-activity relationship studies, modifying the size and position of such alkyl groups is a common strategy to optimize molecular interactions with other species or surfaces. nih.gov
Impact of Fluorination on Molecular Properties Beyond Basic Physical Descriptors
The introduction of fluorine atoms into organic molecules imparts profound changes that go far beyond simple modifications of melting point or solubility. In the context of materials science, fluorination is a key strategy for enhancing the performance of organic electronic materials.
Research on fluorinated donor-acceptor polymers, which share structural motifs with the title compound, reveals several key impacts:
Energy Level Tuning: Fluorination effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the material. rsc.orgmdpi.com This is advantageous in polymer solar cells, as a deeper HOMO level often correlates with a higher open-circuit voltage (Voc) of the device. rsc.org
Enhanced Intermolecular Interactions: The presence of fluorine can enhance both intra- and intermolecular interactions. rsc.org This can lead to more ordered molecular packing in the solid state, such as a more compact, face-to-face π-π stacking arrangement, which is beneficial for charge transport. nih.gov
Improved Material Properties: These electronic and morphological changes translate into improved material properties. For example, fluorinated polymers have been shown to exhibit significantly higher charge carrier mobilities compared to their non-fluorinated counterparts. rsc.org The synergistic effect of a deeper HOMO level and improved morphology can lead to a notable increase in the power conversion efficiency (PCE) of photovoltaic devices. mdpi.com
The following table summarizes the observed effects of fluorination on key properties of representative polymer semiconductors.
Table 1: Impact of Fluorination on Polymer Semiconductor Properties
| Property | Non-Fluorinated Polymer (PBDT-TVT-BT) | Fluorinated Polymer (PBDT-TVT-FBT) | Effect of Fluorination | Reference |
|---|---|---|---|---|
| HOMO Energy Level | -5.17 eV | -5.37 eV | Deepened HOMO Level | mdpi.com |
| Optical Bandgap | 1.69 eV | 1.60 eV | Narrowed Bandgap | mdpi.com |
| Hole Mobility (μh) | Not specified | Higher than non-fluorinated | Increased Mobility | mdpi.com |
| Power Conversion Efficiency (PCE) | 4.50% | 5.22% | 16% Increase | mdpi.com |
| Open Circuit Voltage (Voc) | 0.72 V (analogue) | 0.81 V (analogue) | Increased Voc | rsc.org |
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies for Substituted Biphenylthiols
The principles of green chemistry are becoming central to the synthesis of specialty chemicals, including substituted biphenylthiols. nih.gov The goal is to develop processes that are environmentally benign, energy-efficient, and minimize waste. nih.gov Future research in this area is focused on several key strategies.
One major thrust is the replacement of hazardous and toxic solvents with greener alternatives. researchgate.net Water, being non-toxic, non-flammable, and widely available, has attracted significant interest as a solvent for the synthesis of aryl sulfides. researchgate.net The development of catalytic systems that are effective in aqueous environments, such as copper(I)-catalyzed cross-coupling in aqueous two-phase systems, represents a significant step forward. bohrium.com Another approach is the use of solvent-free reaction conditions, which can be achieved through techniques like grinding or high-speed vibrating mills, thereby eliminating solvent waste entirely. nih.govresearchgate.net
Another critical area is the use of safer and more sustainable reagents. Traditional thiol-based syntheses often involve volatile and malodorous thiols. Emerging research explores "thiol-free" approaches, which utilize alternative and more stable sulfur sources. rsc.org For instance, N-thiophthalimides have been developed as direct thiolating surrogates in nickel-catalyzed cross-electrophile couplings. rsc.org Similarly, elemental sulfur has been used in copper-catalyzed reactions with aryl iodides, followed by reduction to afford the desired aryl thiols. organic-chemistry.org These methods avoid the direct handling of toxic thiols, contributing to inherently safer chemistry. researchgate.net
The application of green chemistry principles to the synthesis of substituted biphenylthiols is summarized in the table below.
| Green Chemistry Principle | Application in Substituted Biphenylthiol Synthesis | Research Focus |
| Waste Prevention | Developing high-yield, atom-economical reactions; using catalytic methods over stoichiometric reagents. researchgate.net | Designing reactions that maximize the incorporation of starting materials into the final product. |
| Safer Solvents & Auxiliaries | Utilizing water as a reaction medium; developing solvent-free reaction conditions. rsc.orgrsc.org | Catalyst and reaction design for compatibility with benign solvents like water or ethanol. bohrium.com |
| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, such as visible-light photoredox catalysis. nih.govnih.gov | Development of highly active catalysts that lower the energy requirements of reactions. |
| Use of Renewable Feedstocks | Exploring biomass-derived starting materials or solvents. researchgate.net | Valorization of biomass-based chemicals like furfuryl alcohol and levulinic acid for use in synthesis. researchgate.net |
| Inherently Safer Chemistry | Avoiding the use of toxic and hazardous reagents like thiols by using sustainable thiolating synthons. rsc.org | Development of stable, solid sulfur surrogates that are easier and safer to handle. |
The ongoing development of these green methodologies promises to make the synthesis of compounds like 4-(4-Fluoro-2-methylphenyl)thiophenol more sustainable and environmentally responsible. nih.gov
Exploration of Novel Catalytic Transformations for Aryl-Sulfur Bond Formation
The formation of the aryl-sulfur (C–S) bond is the cornerstone of synthesizing substituted biphenylthiols. While traditional methods exist, research is continuously pushing the boundaries to discover more efficient, versatile, and robust catalytic transformations. nih.gov
Transition-metal catalysis remains a major focus, with significant advances in making these reactions more practical and powerful. nih.gov
Copper Catalysis: Copper has emerged as a cost-effective and viable catalyst for the arylation of thiols. nih.govacs.org Modern protocols use catalytic amounts of copper iodide (CuI) with ligands like neocuproine (B1678164) to couple aryl iodides and thiols under mild, palladium-free conditions. acs.orgorganic-chemistry.org Research is also directed towards ligand-free systems and the use of heterogeneous copper catalysts, such as silica-supported nanocopper or Cu(I)-zeolite catalysts, which offer advantages in terms of recyclability and ease of separation. researchgate.net
Nickel Catalysis: Nickel-catalyzed processes provide a powerful alternative to palladium for C–S bond formation, capable of coupling thiols with not only aryl bromides and iodides but also more challenging substrates like aryl chlorides and mesylates. nih.govresearchgate.net Recent innovations include electrochemical nickel-catalyzed thiolations that proceed at room temperature without a base, offering a greener approach to C–S coupling. researchgate.net
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are well-established but continue to evolve. nih.gov A significant breakthrough has been the development of catalysts supported by monophosphine ligands, which have shown exceptional effectiveness and allow reactions to proceed under mild conditions, even at room temperature with soluble bases. nih.gov This challenges the long-held belief that only bulky, chelating bisphosphine ligands could prevent catalyst deactivation by sulfur compounds. nih.gov
Beyond traditional cross-coupling, several innovative strategies are emerging:
Visible-Light Photoredox Catalysis: This strategy has revolutionized organic synthesis by using light to drive chemical reactions under exceptionally mild conditions. nih.gov It has been successfully applied to the arylation of thiols with aryl halides, including challenging aryl chlorides, at room temperature, thus avoiding the high temperatures and strong bases often required in traditional metal catalysis. nih.govbohrium.com
Decarbonylative Cross-Coupling: This novel approach uses thioesters as precursors, which undergo transition-metal-catalyzed decarbonylation to form aryl thioethers. nih.gov This method allows for the use of ubiquitous carboxylic acids as starting materials, offering an alternative and orthogonal strategy to the standard aryl halide-based couplings. nih.gov
The table below provides a comparative overview of different catalytic systems for aryl-sulfur bond formation.
| Catalytic System | Metal | Key Advantages | Emerging Trends |
| Ullmann-type Coupling | Copper | Low cost, readily available. acs.org | Ligand-free protocols, heterogeneous nanocatalysts, aqueous reaction media. bohrium.comorganic-chemistry.orgresearchgate.net |
| Buchwald-Hartwig/Migita-type Coupling | Palladium | Broad substrate scope, high functional group tolerance. nih.gov | Use of advanced monophosphine ligands, room-temperature reactions. nih.gov |
| Cross-Coupling | Nickel | Effective for less reactive aryl chlorides and mesylates. nih.gov | Electrochemical methods, reductive coupling with "thiol-free" synthons. rsc.orgresearchgate.net |
| Photoredox Catalysis | Various (e.g., Ir, Ru, organic dyes) | Extremely mild conditions (room temperature), use of visible light. nih.gov | Base-free thiolations, coupling of unactivated halides. researchgate.net |
| Decarbonylative Coupling | Palladium, Nickel | Utilizes carboxylic acids as alternative starting materials. nih.gov | New disconnections in retrosynthesis, overcoming catalyst poisoning issues. nih.gov |
These evolving catalytic methods provide chemists with a more diverse and powerful toolkit for the synthesis of complex molecules like this compound.
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Substituted Biphenylthiols
One of the most significant impacts of AI is in the prediction of reaction outcomes. nih.gov Traditional synthesis planning often relies on chemists' intuition and trial-and-error experimentation. ML models, trained on vast datasets of known chemical reactions, can now predict the major product(s) of a given set of reactants and conditions with increasing accuracy. arxiv.orgiscientific.org Some advanced models, like Reactron, can even predict the underlying electron movements, providing mechanistic insights into how the reaction proceeds. arxiv.org This capability can help chemists to design more efficient synthetic routes for target molecules like this compound and to anticipate potential byproducts.
Furthermore, ML is being used to build Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. nih.gov These models learn the correlation between a molecule's structure and its physical, chemical, or biological properties. For substituted biphenylthiols, such models could predict key properties like solubility, reactivity, or even potential toxicity based solely on the chemical structure. nih.govnih.gov Hybrid models that combine ML with physics-based calculations (like Density Functional Theory, DFT) have shown remarkable accuracy in predicting experimental reaction barriers for reactions like nucleophilic aromatic substitution, a common step in thiol synthesis. nih.govchemrxiv.org
The integration of AI into the chemical workflow is summarized below.
| AI/ML Application | Description | Relevance to Substituted Biphenylthiols |
| Reaction Outcome Prediction | Models predict the products and byproducts of a chemical reaction given the reactants and conditions. nih.gov | Designing efficient and high-yielding synthetic pathways; minimizing experimental trial-and-error. |
| Catalyst Discovery & Design | AI algorithms generate and screen novel catalyst structures to identify candidates with optimal performance. meryt-chemical.comresearchgate.net | Accelerating the discovery of new, more efficient catalysts for C-S bond formation. |
| Property Prediction (QSAR/QSPR) | ML models predict molecular properties (e.g., toxicity, solubility, reactivity) from chemical structure. nih.gov | Early-stage assessment of the properties of novel biphenylthiol derivatives before synthesis. |
| Mechanistic Insight | Hybrid AI/DFT models and electron-tracking algorithms provide insights into reaction mechanisms and transition states. arxiv.orgchemrxiv.org | Gaining a deeper understanding of the C-S coupling reaction to enable rational optimization. |
As these computational tools become more powerful and accessible, they will play an increasingly integral role in the design, synthesis, and characterization of novel substituted biphenylthiols. frontiersin.orgjoaiar.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Fluoro-2-methylphenyl)thiophenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, thiophenol derivatives are often prepared by reacting fluorinated aryl halides with thiourea or thiols under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity, and catalyst loading (e.g., CuI for Ullmann-type couplings). Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization improves yield. Yields >70% are achievable with strict exclusion of moisture .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
- IR Spectroscopy : Confirm S-H stretches (~2550 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
- Melting Point Analysis : Compare observed m.p. with literature values (e.g., similar fluorothiophenols: 130–132°C ).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
- Waste Disposal : Collect waste in designated containers for halogenated organics and incinerate via licensed facilities .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., fluorine) influence the reactivity of thiophenol derivatives in cross-coupling reactions?
- Methodological Answer : Fluorine substituents enhance electrophilic aromatic substitution rates by polarizing the aromatic ring. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2–5 mol%) with aryl boronic acids in THF/H₂O. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1). Compare reactivity with non-fluorinated analogs (e.g., 4-methylthiophenol ) to quantify electronic effects.
Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Software Validation : Use ORTEP-3 for structure refinement and thermal ellipsoid visualization to assess disorder .
- Comparative Analysis : Cross-reference with structurally related compounds (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine or thiadiazol-thiazolidinone hybrids ).
- Complementary Techniques : Validate bond lengths/angles via DFT calculations (e.g., B3LYP/6-31G* level) .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to assess electron affinity .
- Experimental Validation : Compare computational IR/NMR spectra with experimental data to validate accuracy (RMSD <5%) .
Q. How can researchers design bioactivity studies for this compound derivatives, and what in vitro assays are recommended?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., thiophenol-phthalocyanine conjugates ) for photodynamic therapy screening.
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa) using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Use DMSO as a solubilizing agent (<1% v/v) .
- ROS Detection : Measure reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA) under UV irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
